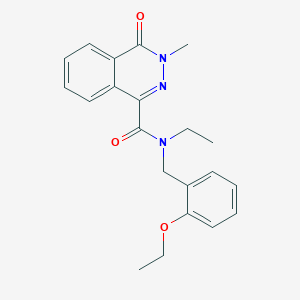![molecular formula C18H28N4O3 B3922221 N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide](/img/structure/B3922221.png)
N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide
Übersicht
Beschreibung
N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide, also known as ADAM, is a chemical compound that has gained attention in scientific research due to its unique properties. ADAM is a malonamide derivative that has been shown to have potential applications in the fields of medicine, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes. This compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This compound has also been shown to inhibit the activity of the enzyme neutral endopeptidase (NEP), which is involved in the degradation of peptides.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its potential as a drug delivery system. However, this compound also has limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide. One direction is to further explore its potential as a treatment for cancer. Another direction is to investigate its potential as a drug delivery system for the treatment of neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to explore its potential as a molecular probe for the study of enzymes and peptides.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N'-[2-(2-oxoimidazolidin-1-yl)ethyl]malonamide has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. In medicine, this compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In pharmacology, this compound has been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. In biochemistry, this compound has been studied for its ability to inhibit certain enzymes and for its potential as a molecular probe.
Eigenschaften
IUPAC Name |
N'-(1-adamantyl)-N-[2-(2-oxoimidazolidin-1-yl)ethyl]propanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3/c23-15(19-1-3-22-4-2-20-17(22)25)8-16(24)21-18-9-12-5-13(10-18)7-14(6-12)11-18/h12-14H,1-11H2,(H,19,23)(H,20,25)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNRMBQKDMGOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)CCNC(=O)CC(=O)NC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methoxy-N-(4-{4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B3922146.png)
![2-fluoro-N-(3-oxo-3-{[1-(2-thienyl)propyl]amino}propyl)benzamide](/img/structure/B3922149.png)
![5-[(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]-4,6-dimethyl-2H-pyran-2-one](/img/structure/B3922156.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2-fluorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B3922167.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B3922178.png)

![2-[(4-methyl-2-quinolinyl)amino]-5-nitrophenol](/img/structure/B3922191.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-[3-(1H-pyrazol-1-yl)propyl]acetamide](/img/structure/B3922208.png)
![(1R,9aR)-1-({[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B3922214.png)
![methyl 2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate](/img/structure/B3922240.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B3922248.png)
![3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzaldehyde thiosemicarbazone](/img/structure/B3922254.png)
![2-(1-{1-[(1-acetylpiperidin-4-yl)carbonyl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)propan-2-ol](/img/structure/B3922255.png)